molecular formula C11H9N3O2S B13712339 2-[(2-Nitropyridin-3-yl)thio]aniline

2-[(2-Nitropyridin-3-yl)thio]aniline

Cat. No.: B13712339
M. Wt: 247.28 g/mol
InChI Key: RUAGIEQBMLTNGX-UHFFFAOYSA-N
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Description

2-[(2-Nitropyridin-3-yl)thio]aniline is a chemical compound with the molecular formula C11H9N3O2S and a molecular weight of 246.27 g/mol . It is characterized by the presence of a nitropyridine group attached to a thioaniline moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 2-[(2-Nitropyridin-3-yl)thio]aniline typically involves the reaction of 2-nitropyridine-3-thiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

2-[(2-Nitropyridin-3-yl)thio]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The thioaniline moiety can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(2-Nitropyridin-3-yl)thio]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Nitropyridin-3-yl)thio]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thioaniline moiety can bind to proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

2-[(2-Nitropyridin-3-yl)thio]aniline can be compared to other similar compounds, such as:

    2-[(2-Nitrophenyl)thio]aniline: Similar structure but with a phenyl group instead of a pyridine ring.

    2-[(2-Nitropyridin-4-yl)thio]aniline: Similar structure but with the nitro group at a different position on the pyridine ring.

    2-[(2-Nitropyridin-3-yl)thio]phenol: Similar structure but with a phenol group instead of an aniline group.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

2-(2-nitropyridin-3-yl)sulfanylaniline

InChI

InChI=1S/C11H9N3O2S/c12-8-4-1-2-5-9(8)17-10-6-3-7-13-11(10)14(15)16/h1-7H,12H2

InChI Key

RUAGIEQBMLTNGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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